5-Bromo-4-iodopyrimidin-2-amine
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Overview
Description
5-Bromo-4-iodopyrimidin-2-amine: is a heterocyclic organic compound with the molecular formula C4H3BrIN3 . This compound is part of the pyrimidine family, which is known for its significant role in various biological and chemical processes. The presence of both bromine and iodine atoms in its structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-iodopyrimidin-2-amine typically involves halogenation reactions. One common method is the selective bromination and iodination of pyrimidine derivatives. The process often starts with the bromination of 2-aminopyrimidine, followed by iodination under controlled conditions to ensure the selective introduction of halogen atoms at the desired positions .
Industrial Production Methods: Industrial production of this compound involves scalable synthetic routes that ensure high yield and purity. The process generally includes the use of palladium-catalyzed cross-coupling reactions, which are efficient and cost-effective for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-iodopyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Arylboronic Acids and Alkynylzincs: Common reagents in Suzuki-Miyaura and Heck reactions.
Major Products: The major products formed from these reactions are various substituted pyrimidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Chemistry: 5-Bromo-4-iodopyrimidin-2-amine is widely used as an intermediate in organic synthesis, particularly in the development of complex molecules for pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study the effects of halogenated pyrimidines on cellular processes. It is also investigated for its potential as a building block in the synthesis of antiviral and anticancer agents .
Industry: The compound is used in the production of various industrial chemicals, including dyes and pigments. Its unique halogenated structure makes it a valuable intermediate in the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Bromo-4-iodopyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The halogen atoms in its structure enhance its binding affinity to these targets, leading to various biological effects. The compound can inhibit or activate specific pathways, depending on its interaction with the target molecules .
Comparison with Similar Compounds
- 5-Bromo-2-iodopyrimidine
- 4-Iodo-2-aminopyrimidine
- 5-Iodopyrimidin-2-amine
Comparison: Compared to similar compounds, 5-Bromo-4-iodopyrimidin-2-amine is unique due to the presence of both bromine and iodine atoms at specific positions on the pyrimidine ring. This unique structure enhances its reactivity and makes it a valuable intermediate in various synthetic applications .
Properties
CAS No. |
1260784-42-6 |
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Molecular Formula |
C4H3BrIN3 |
Molecular Weight |
299.90 g/mol |
IUPAC Name |
5-bromo-4-iodopyrimidin-2-amine |
InChI |
InChI=1S/C4H3BrIN3/c5-2-1-8-4(7)9-3(2)6/h1H,(H2,7,8,9) |
InChI Key |
XRVMFXQGWLUBHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)N)I)Br |
Origin of Product |
United States |
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